molecular formula C8H4FN3 B15230151 5-Fluoro-1H-indazole-3-carbonitrile

5-Fluoro-1H-indazole-3-carbonitrile

Cat. No.: B15230151
M. Wt: 161.14 g/mol
InChI Key: YBKJBAKFVUOBPO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a fluorine atom and a carbonitrile group to the indazole core enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and dehydration to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

5-Fluoro-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carbonitrile: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Chloro-1H-indazole-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    5-Bromo-1H-indazole-3-carbonitrile: Contains a bromine atom, which affects its chemical behavior and applications.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1H-indazole-3-carbonitrile makes it unique compared to its analogs. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. These properties make it a valuable compound for drug discovery and other scientific research .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

5-fluoro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)

InChI Key

YBKJBAKFVUOBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C#N

Origin of Product

United States

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